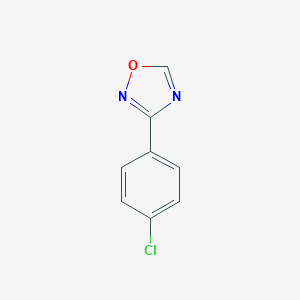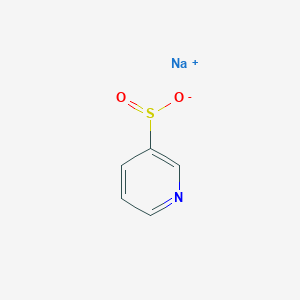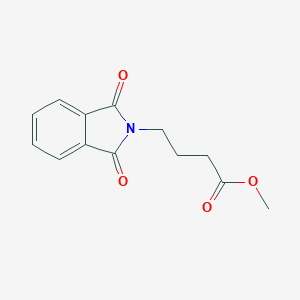
5-Bromo-1,2,3-triazine
Vue d'ensemble
Description
5-Bromo-1,2,3-triazine is a heterocyclic compound that contains a bromine atom attached to the first position of a triazine ring. Triazines are a class of nitrogen-containing aromatic compounds that have significant applications in various fields due to their unique chemical properties. The molecular formula of this compound is C3H2BrN3, and it has a molecular weight of 159.97 g/mol .
Applications De Recherche Scientifique
5-Bromo-1,2,3-triazine has several applications in scientific research, including:
Mécanisme D'action
Target of Action
5-Bromo-1,2,3-triazine is primarily involved in the formation of (hetero)aryl-1,2,3-triazines . These triazines are significant due to their structural similarities to nucleic bases , making them potential targets for antiviral and antitumor agents .
Mode of Action
The compound undergoes a Pd-catalyzed cross-coupling reaction . This process involves the optimization of reaction conditions, allowing for the preparation of a representative scope of (hetero)aryl-1,2,3-triazines .
Biochemical Pathways
The biochemical pathway primarily involves a concerted S N Ar reaction of 5-bromo-1,2,3-triazines, providing 5-aryloxy-1,2,3-triazines via a nonclassic mechanism . These 5-aryloxy-1,2,3-triazines could be used as convenient precursors to access biologically important 3-aryloxy-pyridines in a one-pot manner .
Result of Action
The result of the action of this compound is the formation of (hetero)aryl-1,2,3-triazines . Additionally, diversification of the resulting products enables the preparation of pyrimidines and pyridines in yields of up to 80% and in only two steps .
Action Environment
The action environment can significantly influence the compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other compounds can affect the efficiency of the Pd-catalyzed cross-coupling reaction . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1,2,3-triazine typically involves the bromination of 1,2,3-triazine. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like dichloromethane (DCM) under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is often purified through crystallization or distillation techniques to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Bromo-1,2,3-triazine undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution (S_NAr): This reaction involves the substitution of the bromine atom with a nucleophile such as phenols or amines.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions with aryl or heteroaryl boronic acids lead to the formation of 5-aryl-1,2,3-triazines.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Common reagents include phenols, amines, and bases such as sodium hydroxide or potassium carbonate.
Cross-Coupling Reactions: Reagents include aryl or heteroaryl boronic acids, palladium catalysts, and bases such as potassium carbonate.
Major Products:
Nucleophilic Aromatic Substitution: 5-aryloxy-1,2,3-triazines or 5-amino-1,2,3-triazines.
Cross-Coupling Reactions: 5-aryl-1,2,3-triazines.
Comparaison Avec Des Composés Similaires
2-Bromo-1,3,5-triazine: Another brominated triazine with similar reactivity but different substitution pattern.
1,2,4-Triazine: A triazine isomer with different nitrogen atom positions, leading to distinct chemical properties.
Tetrazines: Compounds with four nitrogen atoms in the ring, exhibiting unique reactivity and applications.
Uniqueness of 5-Bromo-1,2,3-triazine: this compound is unique due to its specific substitution pattern, which allows it to undergo a variety of chemical reactions, making it a versatile building block in synthetic chemistry. Its ability to participate in both nucleophilic aromatic substitution and cross-coupling reactions distinguishes it from other triazine isomers and related compounds .
Propriétés
IUPAC Name |
5-bromotriazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrN3/c4-3-1-5-7-6-2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBKXRBABHPHBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20552233 | |
| Record name | 5-Bromo-1,2,3-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20552233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114078-88-5 | |
| Record name | 5-Bromo-1,2,3-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20552233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-1,2,3-triazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary synthetic applications of 5-Bromo-1,2,3-triazine in organic chemistry?
A1: this compound serves as a versatile building block in organic synthesis.
Q2: The provided research mentions a "concerted SNAr reaction" of this compound with phenols. What makes this reaction mechanism noteworthy?
A2: The reaction of this compound with phenols proceeds through a concerted nucleophilic aromatic substitution (SNAr) mechanism. [] This is significant because traditional SNAr reactions typically follow a stepwise mechanism. The discovery of a concerted pathway in this instance expands our understanding of SNAr reactions and offers new opportunities for designing efficient synthetic transformations.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclooctane-1-carboxylic Acid](/img/structure/B172102.png)



![(2S)-4-amino-4-oxo-2-[[(2S)-pyrrolidin-1-ium-2-carbonyl]amino]butanoate](/img/structure/B172112.png)


